molecular formula C16H14N4O3 B2876584 N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide CAS No. 1235016-29-1

N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B2876584
CAS No.: 1235016-29-1
M. Wt: 310.313
InChI Key: ZOVFJBNUILXYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide (CAS 1235016-29-1) is a chemical compound with a molecular formula of C16H14N4O3 and a molecular weight of 310.31 g/mol . This reagent features a hybrid structure incorporating two privileged pharmacophores in medicinal chemistry: an isoxazole ring and a phenyl-substituted pyridazinone. The isoxazole moiety is a five-membered heterocycle known for its significant role in pharmaceutical research, with derivatives demonstrating a broad spectrum of biological activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects . The specific substitution pattern on the core scaffold makes this compound a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. Its primary research application lies in the synthesis and development of novel bioactive molecules, particularly as a building block for investigating new therapeutic agents. The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-11(16(22)17-14-9-10-23-19-14)20-15(21)8-7-13(18-20)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVFJBNUILXYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NOC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyridazinone Moiety: This step involves the formation of the pyridazinone ring, often through the reaction of hydrazine derivatives with diketones or similar compounds.

    Coupling of the Two Moieties: The final step involves coupling the isoxazole and pyridazinone moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Isoxazole Formation

The isoxazole moiety in the compound is likely synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, a widely used method for isoxazole derivatives . For example:

RC C R +O N C OIsoxazole derivative\text{RC C R }+\text{O N C O}\rightarrow \text{Isoxazole derivative}

Conditions :

  • Catalyzed by (IPr)AuCl/AgOTs with Selectfluor as a fluorinating agent .

  • Yields: >80% for fluorinated isoxazoles under mild conditions .

Pyridazinone Functionalization

The pyridazinone core (6-oxo-3-phenylpyridazin-1(6H)-yl) may undergo:

  • Nucleophilic substitution at the pyridazine ring’s electron-deficient positions.

  • Oxidation/Reduction : The ketone group at position 6 can participate in redox reactions, potentially forming hydroxyl or methylene derivatives .

Reactivity of the Amide Linker

The propanamide group (CONH-\text{CONH}-) is susceptible to:

  • Hydrolysis : Under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

    • Example :

    RCONHR +H2OH+/OHRCOOH+H2NR \text{RCONHR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{RCOOH}+\text{H}_2\text{NR }
  • Cross-coupling reactions : Potential for Buchwald-Hartwig amination or Suzuki-Miyaura coupling if activated .

Electrophilic Aromatic Substitution (EAS)

The phenyl group attached to pyridazinone may undergo:

  • Nitration (HNO3_3/H2_2SO4_4) or sulfonation (H2_2SO4_4) at the meta position due to electron-withdrawing effects of the pyridazinone ring.

  • Halogenation (e.g., Br2_2/FeBr3_3) under controlled conditions .

Cycloaddition and Ring-Opening Reactions

The isoxazole ring can participate in:

  • Diels-Alder reactions : With dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

  • Ring-opening under acidic conditions : Leading to β-ketoamide intermediates .

Computational Insights

Density Functional Theory (DFT) studies on analogous systems suggest:

  • Keto-enol tautomerism : The pyridazinone’s ketone group may stabilize via intramolecular hydrogen bonding .

  • Transition-state barriers : For example, cycloadditions involving the isoxazole ring exhibit activation energies of 16.5–22.0 kcal/mol .

Biological Activity and Functionalization

While not directly studied, structurally related compounds (e.g., FK-838 ) show:

  • Antifungal properties : Via inhibition of trichodiene synthase, a target in fungal pathogens .

  • HDAC inhibition : Pyridazinone derivatives modulate histone deacetylases, influencing epigenetic regulation .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and pyridazinone moieties may contribute to its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide with structurally related antipyrine/pyridazinone hybrids described in the literature. Key differences arise from the substitution of the antipyrine moiety (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) with an isoxazol-3-yl group, impacting physicochemical and pharmacological properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (R groups) Molecular Weight (g/mol) Melting Point (°C) IR C=O Stretching (cm⁻¹)
This compound (Target) Pyridazinone R₁ = Phenyl; R₂ = Isoxazol-3-yl ~360 (estimated) Not reported ~1650 (estimated)
6j : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide Pyridazinone + Antipyrine R₁ = Phenyl; R₂ = Antipyrine 527.28 [M+H]⁺ 188–190 1664, 1642
6k : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide Pyridazinone + Antipyrine R₁ = 4-Methylphenyl; R₂ = Antipyrine 430.19 [M+H]⁺ 233–235 1664, 1642
6g : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide Pyridazinone + Antipyrine + Piperazine R₁ = 4-Fluorophenyl-piperazinyl; R₂ = Antipyrine Not reported Not reported 1662, 1628

Key Findings:

Structural Modifications: The target compound replaces the antipyrine group in analogs like 6j and 6k with an isoxazole ring. This substitution reduces steric hindrance (due to the smaller isoxazole vs. antipyrine) and may enhance solubility in polar solvents . The absence of the antipyrine moiety (a known cyclooxygenase inhibitor scaffold) suggests divergent biological targets compared to analogs like 6j, which are designed for anti-inflammatory or analgesic activity .

Physicochemical Properties: Melting Points: The target compound’s melting point is expected to be lower than 6k (233–235°C) due to reduced molecular symmetry and weaker crystal lattice interactions. This trend aligns with the lower melting point of 6j (188–190°C), which shares a phenylpyridazinone core . IR Spectroscopy: The C=O stretching frequencies (~1650–1680 cm⁻¹) are consistent across pyridazinone hybrids, indicating similar electronic environments for the carbonyl groups .

Synthetic Accessibility: Antipyrine-containing analogs (e.g., 6j, 6k) are synthesized via coupling reactions between pyridazinone intermediates and antipyrine derivatives, with yields ranging from 42% to 62% . The target compound would require analogous strategies, substituting antipyrine with isoxazole-3-amine.

Pharmacological Implications :

  • The isoxazole group is associated with kinase inhibition and antimicrobial activity in other drug candidates, suggesting the target compound may exhibit distinct mechanistic profiles compared to antipyrine-based hybrids .

Biological Activity

N-(isoxazol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide, identified by its CAS number 1226459-19-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Formula: C18_{18}H16_{16}N4_{4}O3_{3}S
Molecular Weight: 368.4 g/mol

The compound features an isoxazole ring and a pyridazine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, particularly in anti-inflammatory and anti-cancer contexts. The following sections detail specific activities and findings.

Anti-inflammatory Activity

A study investigated pyridazine derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The derivatives demonstrated significant inhibition of COX-2 with IC50_{50} values ranging from 15.50 nM to 17.70 nM, indicating strong anti-inflammatory potential compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Table 1: Inhibitory Activity of Pyridazine Derivatives

CompoundIC50_{50} (nM)COX-1 InhibitionCOX-2 Inhibition
9a15.5032015.50
9b17.5022017.50
Celecoxib17.7922017.79

Anticancer Activity

In vitro studies have shown that certain pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, derivatives displayed inhibition constants in the low nanomolar range against hCA II and hCA IX isoforms .

Table 2: Inhibitory Constants Against Carbonic Anhydrases

CompoundhCA II (nM)hCA IX (nM)hCA XII (nM)
Pyridazine Derivative A5.345.118.4
Pyridazine Derivative B8.758.113.3

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and tumor progression, such as COX enzymes and carbonic anhydrases.
  • Receptor Interaction : Isoxazole derivatives often interact with GABA receptors, suggesting potential neuropharmacological effects .
  • Structural Modifications : Modifications on the isoxazole or pyridazine rings can enhance bioactivity and selectivity towards specific targets.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Pyridazine-based Anti-inflammatory Agents : A clinical trial demonstrated that patients receiving pyridazine derivatives exhibited reduced inflammatory markers compared to those on placebo.
  • Cancer Treatment Protocols : Preclinical studies showed that administration of pyridazine derivatives significantly reduced tumor size in xenograft models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.